Enhanced Assay Precision and Recovery with Rabeprazole-d4 as Internal Standard
In a validated LC-MS/MS method for quantifying rabeprazole in human urine, the use of a deuterated internal standard (rabeprazole-d4) enabled exceptionally high and consistent analyte recovery. This is in stark contrast to methods using structural analogs where recovery can be more variable and matrix-dependent [1]. While direct head-to-head method comparison data using the same samples is often proprietary, this study's performance metrics with rabeprazole-d4 establish a quantitative benchmark for method quality that structural analogs frequently fail to meet [2].
| Evidence Dimension | Analyte Recovery and Precision |
|---|---|
| Target Compound Data | Recovery: 95.4% to 99.0%; Intra-/interbatch precision: <4.5% |
| Comparator Or Baseline | Methods using structural analog internal standards (e.g., donepezil) often show more variable recovery and precision metrics. |
| Quantified Difference | Not directly quantified in a single head-to-head study, but benchmarked as superior method performance. |
| Conditions | Human urine samples; analysis of rabeprazole and two active metabolites. |
Why This Matters
High and consistent recovery is essential for method reliability and regulatory acceptance; this data confirms the suitability of rabeprazole-d4 for achieving this in complex biological matrices.
- [1] Simpemba, E., et al. (2014). Simultaneous determination of rabeprazole and its two active metabolites in human urine by liquid chromatography with tandem mass spectrometry and its application in a urinary excretion study. Journal of Separation Science, 37(15), 1951-1956. View Source
- [2] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
